molecular formula C27H35N3O5 B3951067 1-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate

1-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate

Cat. No. B3951067
M. Wt: 481.6 g/mol
InChI Key: MBHVMWFBYXOZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to a class of drugs known as piperazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate is not fully understood. However, it is believed to work by modulating the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to have an affinity for various receptors in the brain, including the D2, 5-HT1A, and α2-adrenergic receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can lead to improvements in mood and cognitive function. It has also been shown to have anti-inflammatory and analgesic effects, which can be beneficial in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate in lab experiments is its potential therapeutic applications. It has been shown to have a wide range of pharmacological properties, which can be beneficial in the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for the study of 1-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate. One potential direction is the development of new drugs based on this compound. Another potential direction is the study of the compound's potential use in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations.

Scientific Research Applications

1-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Additionally, it has been shown to have potential as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

[1-[(4-ethylphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O.C2H2O4/c1-2-21-8-10-22(11-9-21)20-26-14-12-23(13-15-26)25(29)28-18-16-27(17-19-28)24-6-4-3-5-7-24;3-1(4)2(5)6/h3-11,23H,2,12-20H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHVMWFBYXOZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate
Reactant of Route 3
Reactant of Route 3
1-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate
Reactant of Route 4
Reactant of Route 4
1-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate
Reactant of Route 5
1-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate
Reactant of Route 6
Reactant of Route 6
1-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.